molecular formula C23H24FN3O2 B1678444 Pirenperone CAS No. 75444-65-4

Pirenperone

Cat. No. B1678444
CAS RN: 75444-65-4
M. Wt: 393.5 g/mol
InChI Key: HXCNRYXBZNHDNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pirenperone is a serotonin receptor antagonist that was described as an antipsychotic and tranquilizer . It was never marketed . It is a relatively selective antagonist of the serotonin 5-HT2 receptors .


Molecular Structure Analysis

Pirenperone has a molecular formula of C23H24FN3O2 and an average mass of 393.454 Da . It is also known by its developmental code names R-47456 and R-50656 .


Physical And Chemical Properties Analysis

Pirenperone has a molecular formula of C23H24FN3O2 and an average mass of 393.454 Da . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Anxiolytic Properties

  • Pirenperone, identified as a selective serotonin 5-HT2 receptor blocking agent, has been examined for its anxiolytic properties. A pilot study suggested modest anxiolytic activity in patients with Generalized Anxiety Disorder, with good tolerance and no clear dose-response relationship (Ansseau et al., 1983).

Serotonin-mediated Behavioral Responses

  • Research has shown that pirenperone inhibits serotonin-mediated behaviors like the head twitch response and other physical responses in animal models. This study supports the role of pirenperone in modulating serotonin 5-HT2 receptor-mediated actions (Green et al., 1983).

Central Antiserotonergic and Antidopaminergic Action

  • Pirenperone has demonstrated properties as a central antiserotonergic and antidopaminergic agent. It effectively antagonizes LSD, quipazine, and fenfluramine-induced responses in rats, indicating its potential as a neuroleptic agent (Pawłowski et al., 1985).

Effects on Analgesia

  • Studies have explored pirenperone's effect on analgesia induced by morphine or electrical brain-stimulation. It was found to attenuate morphine-induced analgesia and analgesia produced by electrical stimulation of the nucleus raphe magnus, indicating a role in modulating antinociceptive effects of morphine (Paul & Phillips, 2004).

Prolactin Secretion

  • Pirenperone stimulates prolactin secretion in vivo and blocks dopamine-induced inhibition of prolactin release, suggesting its action as an antagonist at dopamine receptors in the anterior pituitary gland (Meltzer et al., 1983).

Learning and Memory

  • The drug has been examined for its impact on learning and memory, with studies showing time-dependent effects on passive avoidance retention in mice, indicating a differential role of the serotonergic system in these cognitive processes (Altman & Normile, 1987).

Sexual Behavior

  • Pirenperone has been found to inhibit sexual behavior in male rats, suggesting a role of serotonin in male sexual behavior. It's notable that the effects of both serotonergic agonist and antagonist drugs were attenuated when co-administered, supporting the serotonergic mediation of these effects (Mendelson & Gorzalka, 1985).

Crystal Structure

  • The crystal structure of pirenperone has been analyzed, providing insights into its molecular configuration and potential interactions at the receptor level (Blaton et al., 1995).

Interaction with Adrenergic System

  • Research indicates that pirenperone may act at α2-adrenoceptors, as demonstrated by its antagonistic effect in an in vivo rat assay responding to the α2-agonist xylazine (Colpaert & Janssen, 1984).

Regulation of Aggressive Behavior

  • Pirenperone has been studied for its role in regulating aggressive behavior, particularly in relation to serotonin2-receptors. It shows selective antagonism of certain types of aggression, suggesting a complex interplay between serotonergic and other neurotransmitter systems in aggression regulation (Vasar et al., 1986).

Future Directions

Pirenperone has shown promise in preclinical studies. For instance, treatment with Pirenperone rescued cognitive and behavioral impairments in a mouse model of fragile X syndrome, making it a potential therapy candidate for this rare genetic disorder .

properties

IUPAC Name

3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-2-methylpyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O2/c1-16-20(23(29)27-12-3-2-4-21(27)25-16)11-15-26-13-9-18(10-14-26)22(28)17-5-7-19(24)8-6-17/h2-8,12,18H,9-11,13-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXCNRYXBZNHDNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CC=CC2=N1)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9045182
Record name Pirenperone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pirenperone

CAS RN

75444-65-4
Record name Pirenperone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75444-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pirenperone [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075444654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pirenperone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760095
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pirenperone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pirenperone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.081
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIRENPERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9FMC4513X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 5 parts of 3-(2-chloroethyl)-2-methyl-4H-pyrido-[1,2-a]pyrimidin-4-one, 4.9 parts of (4-fluorophenyl)(4-piperidinyl)-methanone hydrochloride, 5 parts of sodium carbonate and 160 parts of 4-methyl-2-pentanone is stirred and refluxed for 24 hours. The reaction mixture is cooled, washed with water and the layers are separated. The organic phase is dried, filtered and evaporated. The residue is purified by column-chromatography over silica gel using a mixture of trichloromethane and methanol (92:8 by volume) as eluent. The pure fractions are collected and the eluent is evaporated. The residue is crystallized from a mixture of ethanol and 1,1'-oxybisethane, yielding 3 parts of 3-[2-[4-(4-fluorobenzoyl)-1-piperidinyl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one; mp. 139° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pirenperone
Reactant of Route 2
Reactant of Route 2
Pirenperone
Reactant of Route 3
Reactant of Route 3
Pirenperone
Reactant of Route 4
Pirenperone
Reactant of Route 5
Reactant of Route 5
Pirenperone
Reactant of Route 6
Pirenperone

Citations

For This Compound
1,210
Citations
FC Colpaert, PAJ Janssen - Neuropharmacology, 1983 - Elsevier
… The antagonist effects of pirenperone, and the first phase of … -antagonists; only pirenperone exerted behavioural effects that … Also included in this study was pirenperone, a compound …
Number of citations: 152 www.sciencedirect.com
AR Green, K O'shaughnessy, M Hammond… - …, 1983 - Elsevier
… /kg), was inhibited in a dose-dependent manner by pirenperone. with an ED 50 of 76 μg/kg. … pirenperone (10μg/kg). Pirenperone did not alter the rate of 5-HT synthesis in the rat brain. …
Number of citations: 167 www.sciencedirect.com
HY Meltzer, M Simonovic, GA Gudelsky - European journal of …, 1983 - Elsevier
… the possible selective action of ketanserin and pirenperone at 5-HT 2 receptors, we have examined the effect of both ketanserin and pirenperone on basal serum PRL levels and on the …
Number of citations: 41 www.sciencedirect.com
FC Colpaert, PAJ Janssen - Neuropharmacology, 1983 - Elsevier
… after pretreatment with pirenperone to that … pirenperone and further increased as the pirenperone dose was increased. Plotting the EDs0 of LSD as a function of the dose of pirenperone …
Number of citations: 51 www.sciencedirect.com
FC Colpaert, PAJ Janssen - European journal of pharmacology, 1984 - Elsevier
… effects of the LSD antagonist pirenperone at α 2 -adrenoceptors. Pirenperone antagonized the response and … The data suggest that pirenperone may act at α 2 -adrenoceptors in vivo. …
Number of citations: 15 www.sciencedirect.com
FC Colpaert, CJ Niemegeers, PA Janssen - Journal of Pharmacology and …, 1982 - Citeseer
ABSTRACT ABBREVIATIONS: LSD, lysergic acid diethylamine; 5-HT, 5-hydroxytryptamine; OS, discriminative stimulus; OL, drug lever; SL, saline lever; FR, fixed-ratio; FRF, first …
Number of citations: 198 citeseerx.ist.psu.edu
M ANSSEAU, A Doumont, D Thiry… - Acta Psychiatrica …, 1983 - orbi.uliege.be
Pirenperone (R 47465) is the prototype of a new class of psychotropic drugs, selective serotonin 5-HT, receptor blocking agents. In an open pilot study, the anxiolytic properties of …
Number of citations: 29 orbi.uliege.be
Y Kim, SJ Jeon, EL Gonzales, D Shin, CG Remonde… - Scientific Reports, 2022 - nature.com
… Pirenperone was selected as a potential drug candidate for FXS for its possible … Treatment of pirenperone increased the expression level of Fmr1 gene. Moreover, pirenperone rescued …
Number of citations: 2 www.nature.com
G Griebel, DC Blanchard, A Jung, CK Masuda… - Pharmacology …, 1995 - Elsevier
… The 5-HT 2A receptor antagonist pirenperone did not provide significant indication of an … the preferential 5-HT 2A receptor antagonist pirenperone may have some efficacy in improving …
Number of citations: 58 www.sciencedirect.com
DJ Mokler, KW Stoudt, RH Rech - Pharmacology Biochemistry and …, 1985 - Elsevier
… pretreatment with pirenperone, an … Pirenperone also antagonized the effects of quipazine to a degree similar to that observed with the phenethylamine-type hallucinogens. Pirenperone …
Number of citations: 29 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.